4-[3-(Trifluoromethyl)phenyl]butanoic acid
Overview
Description
“4-[3-(Trifluoromethyl)phenyl]butanoic acid” is a chemical compound with the CAS Number: 1042815-82-6 . It has a molecular weight of 232.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of ®‐3‐(tert‐butoxycarbonylamino)‐4‐(2,4,5‐trifluoro phenyl) butanoic acid, which is a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . Another study reported the synthesis of a series of new N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various reactions. For example, 4-(Trifluoromethyl)phenylboronic acid can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 232.2 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Reactions
Diels-Alder Components : 4-[3-(Trifluoromethyl)phenyl]butanoic acid derivatives are used in Diels-Alder reactions to create functionalized benzenes and pyridines, showing versatility in chemical synthesis (Volle & Schlosser, 2002).
Organic Synthesis : The acid serves as a precursor in the synthesis of enantiomerically pure hydroxy-butanoic acid derivatives, important for various organic syntheses (Gautschi et al., 1994).
Liquid Crystals : It's used to synthesize novel ferroelectric liquid crystals, contributing to materials science and display technology (Aoki & Nohira, 1997).
Pharmaceutical Intermediates : The compound is a key intermediate in the synthesis of various pharmaceutical agents, demonstrating its importance in drug development (Guo-qing, 2013).
Material Science and Nanotechnology
Nematic Liquid Crystals : Optically active derivatives of the acid are used in chiral dopants for nematic liquid crystals, highlighting its application in advanced material sciences (Tojo et al., 2006).
Synthetic Ion Channels : Derivatives are employed in the optical gating of synthetic ion channels, paving the way for innovative uses in nanofluidics and sensing technologies (Ali et al., 2012).
Catalysis and Reaction Mechanisms
Rhodium-Catalyzed Reactions : It's involved in rhodium-catalyzed trifluoromethylation reactions, signifying its role in developing new catalytic processes (Sato et al., 2006).
Stereoselective Reductions : The acid's derivatives influence stereoselective reductions in microbial processes, indicating its significance in biotransformations (Arnone et al., 1998).
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHBPXDRHJEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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